molecular formula C10H22O2 B13136020 rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol

rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol

Cat. No.: B13136020
M. Wt: 174.28 g/mol
InChI Key: IIEGQVRKIRPFFP-AOOOYVTPSA-N
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Description

rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol: is an organic compound with a unique stereochemistry It is characterized by the presence of two hydroxyl groups attached to a carbon chain, which also includes two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor compound using a suitable reducing agent under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalytic hydrogenation or other reduction techniques, followed by purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Formation of 2,7-dimethyloctane-3,6-dione.

    Reduction: Formation of 2,7-dimethyloctane.

    Substitution: Formation of 2,7-dimethyloctane-3,6-dichloride or similar derivatives.

Scientific Research Applications

Chemistry: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is used as a chiral building block in the synthesis of more complex molecules. Its stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology: In biological research, this compound can be used to study the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and flavors, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s stereochemistry can affect its binding affinity and specificity for these targets, thereby modulating its biological effects.

Comparison with Similar Compounds

  • rel-(3R,6S,7S)-6α-hydroxycyclonerolidol
  • (3R,6S)-6-Hydroxylasiodiplodin
  • (2R,3R,6S,8R)-Methyl Homononactate

Comparison: rel-(3R,6S)-2,7-Dimethyloctane-3,6-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

(3S,6R)-2,7-dimethyloctane-3,6-diol

InChI

InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10+

InChI Key

IIEGQVRKIRPFFP-AOOOYVTPSA-N

Isomeric SMILES

CC(C)[C@@H](CC[C@@H](C(C)C)O)O

Canonical SMILES

CC(C)C(CCC(C(C)C)O)O

Origin of Product

United States

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